3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one
Description
Properties
IUPAC Name |
3-(4-methoxyanilino)-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-7-14(8-10-15)17-12-11-16(18)13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCJCWNTKMVVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401542 | |
| Record name | 3-(4-methoxyanilino)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4173-65-3 | |
| Record name | 3-(4-methoxyanilino)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((4-METHOXYPHENYL)AMINO)PROPIOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one typically involves the reaction of 4-methoxyaniline with a suitable phenylpropanone derivative under controlled conditions. One common method is the reduction of Schiff bases, where 4-methoxyaniline reacts with a phenylpropanone derivative to form the desired product. The reaction is often carried out in the presence of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to facilitate the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antioxidant and Anticancer Properties
Research indicates that 3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which are implicated in various diseases, including cancer. Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .
Therapeutic Potential
Ongoing research is focused on the compound's ability to modulate biochemical pathways associated with inflammation and oxidative damage. Its efficacy in treating conditions such as neurodegenerative diseases and chronic inflammation is being explored, highlighting its potential for broader therapeutic applications .
Materials Science
Synthesis of Complex Molecules
The compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows chemists to modify its structure for specific applications. This versatility is particularly valuable in developing new materials with tailored properties for applications in electronics and photonics .
Dyes and Industrial Chemicals
In addition to its medicinal applications, this compound is utilized in the production of dyes and other industrial chemicals. Its unique chemical properties make it suitable for creating colorants with specific characteristics, further expanding its utility in industrial applications .
Chemical Properties and Reactions
The compound's reactivity allows it to participate in various chemical transformations:
| Type of Reaction | Description |
|---|---|
| Oxidation | Can be oxidized to form quinones or other derivatives. |
| Reduction | Capable of being reduced to amines or alcohols using agents like NaBH4 or LiAlH4. |
| Substitution | Can undergo electrophilic and nucleophilic substitutions to introduce new functional groups. |
These reactions are fundamental in both synthetic chemistry and industrial processes, enabling the development of new compounds with desired functionalities .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent .
Case Study 2: Antioxidant Mechanism
Research conducted by a team at a leading university investigated the antioxidant mechanisms of similar compounds. They found that this compound effectively scavenged free radicals and inhibited lipid peroxidation, suggesting its protective role against oxidative stress .
Mechanism of Action
The mechanism of action of 3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one involves its interaction with molecular targets and pathways related to oxidative stress and cancer cell proliferation. The compound’s antioxidant properties help neutralize reactive oxygen species (ROS), thereby reducing oxidative damage. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Reactivity and Bioactivity
- Electron-Donating vs. In contrast, analogs like 3-(4-Chlorophenyl)-3-((3-chlorophenyl)amino)-1-phenylpropan-1-one (4a) feature electron-withdrawing chlorine atoms, which may increase electrophilicity and reaction rates .
- Amino Group Modifications: Replacing the (4-methoxyphenyl)amino group with a dimethylamino group (as in ) shifts the compound’s role toward chiral synthesis of pharmaceuticals like tomoxetine . The absence of an amino group (e.g., compound 7b) simplifies the structure but reduces hydrogen-bonding capacity .
Physicochemical Properties
- Lipophilicity : The target compound’s logP (~5.19) exceeds that of hydroxylated analogs (e.g., compound 20 in , logP ~3.5), highlighting the methoxy group’s role in enhancing hydrophobicity .
- Molecular Weight : Halogenated derivatives (e.g., compound 4a, MW 365.85) exhibit higher molecular weights, which may affect pharmacokinetics compared to the target compound .
Biological Activity
3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one, also known as a phenylalanine derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its structural features, which include an aromatic amine and a ketone functional group, contributing to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 271.31 g/mol. The presence of the methoxy group enhances its lipophilicity and may influence its interaction with biological membranes.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The hydroxy and methoxy groups can form hydrogen bonds with enzymes and receptors, modulating their activity.
- Aromatic Interactions : The compound's aromatic rings participate in π-π interactions, which can affect various biological pathways.
- Antiviral Activity : Research has demonstrated that similar phenylalanine derivatives exhibit antiviral properties against HIV-1 by targeting the capsid protein, thereby interfering with viral assembly and replication .
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of phenylalanine derivatives, compounds structurally similar to this compound were tested in MT-4 cells infected with HIV. The results indicated that certain derivatives exhibited potent anti-HIV activity with selectivity indices comparable to established antiviral drugs .
Case Study 2: Antibacterial Potential
Another study investigated the antibacterial properties of phenylalanine derivatives against Chlamydia. Although not directly involving this compound, findings suggested that modifications to the phenylalanine backbone could enhance selectivity and potency against bacterial pathogens .
Data Tables
| Compound | Biological Activity | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|---|
| PF-74 | Anti-HIV | 5.95 | >70.50 | 11.85 |
| 13m | Anti-HIV | 4.33 | >57.74 | 13.33 |
| ACP1a | Antibacterial | 64 | Not reported | Not reported |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
